molecular formula C15H15BrO B584014 2-Bromo-1-(naphthalen-2-yl)pentan-1-one CAS No. 850352-43-1

2-Bromo-1-(naphthalen-2-yl)pentan-1-one

Cat. No. B584014
CAS RN: 850352-43-1
M. Wt: 291.188
InChI Key: FFRREEFPTVAIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(naphthalen-2-yl)pentan-1-one” is a chemical compound that has been mentioned in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is also a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a ketone with a bromine-containing compound . For example, the synthesis of “2-Bromo-1-phenyl-pentan-1-one” involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .

Scientific Research Applications

  • Naphyrone Analysis : A study on naphyrone, a compound structurally related to 2-Bromo-1-(naphthalen-2-yl)pentan-1-one, provided the first report of α-naphyrone in scientific literature. This research is significant for forensic and clinical communities as it differentiates α- and β-naphyrone using gas chromatography and nuclear magnetic resonance spectroscopy (Brandt et al., 2010).

  • Diastereoselective Reactions : Research on 1,4-bis(bromomagnesio)pentane reactions with lactones and anhydrides, involving aromatic substrates like naphthalene, revealed significant stereochemical preferences. This has implications for the synthesis of complex organic compounds (Canonne et al., 1989).

  • Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives : A study focused on the synthesis of core-substituted naphthalene derivatives, including 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives. These derivatives are important precursors in materials and supramolecular chemistry (Ping, 2012).

  • Bio-catalytic Asymmetric Synthesis : A study demonstrated the use of Lactobacillus curvatus strains for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. This research highlights an environmentally friendly and efficient process for producing enantiomerically pure pharmaceutical precursors (Taşdemir et al., 2020).

  • Europium Complex Synthesis : A study explored the synthesis of europium complexes using beta-diketone derivatives like 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione. This research contributes to the development of materials with enhanced photophysical properties, useful in various technological applications (Raj et al., 2008).

  • Suzuki–Miyaura Reactions of Bromo-trifluoromethanesulfonyloxy-naphthalenes : A study focused on the Suzuki–Miyaura reactions of bromo-substituted naphthalenes for synthesizing mono- and diarylnaphthalenes. This research is important for the chemoselective synthesis of aryl-substituted naphthalenes, which has applications in organic chemistry and material science (Hassan et al., 2012).

properties

IUPAC Name

2-bromo-1-naphthalen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-5-14(16)15(17)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRREEFPTVAIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747228
Record name 2-Bromo-1-(naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850352-43-1
Record name 2-Bromo-1-(naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.